molecular formula C6H8N2O4 B13392950 rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid

rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid

Cat. No.: B13392950
M. Wt: 172.14 g/mol
InChI Key: IOOKKDXVJPSSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]isoxazole ring system. It is primarily used in research settings, particularly in the study of membrane transporters and ion channels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an α,β-unsaturated carbonyl compound can lead to the formation of the desired isoxazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of membrane transporters and ion channels.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include membrane transporters and ion channels, where the compound can modulate their activity. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound can influence cellular processes by altering ion flux and transporter activity.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Pyrrole: A five-membered ring with one nitrogen atom.

    Oxazole: A five-membered ring with one oxygen and one nitrogen atom.

Uniqueness

rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms in the ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c9-5-2-1-7-3(6(10)11)4(2)12-8-5/h2-4,7H,1H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOKKDXVJPSSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(N1)C(=O)O)ONC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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